PF-06726304

Vue d'ensemble

Description

PF-06726304 est un inhibiteur puissant et sélectif de l'enzyme enhancer of zeste homolog 2 (EZH2), qui est une méthyltransférase d'histone. Ce composé a montré une activité antitumorale significative en inhibant les formes sauvages et mutantes d'EZH2, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Applications De Recherche Scientifique

PF-06726304 a une large gamme d'applications en recherche scientifique, notamment dans les domaines suivants :

Chimie : Utilisé comme composé outil pour étudier le rôle d'EZH2 dans diverses voies biochimiques.

Biologie : Employé dans la recherche pour comprendre la régulation épigénétique de l'expression génique et son impact sur les processus cellulaires.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement des cancers, en particulier ceux présentant des mutations ou une surexpression d'EZH2.

Industrie : Utilisé dans le développement de nouvelles thérapies contre le cancer et comme composé de référence dans la découverte de médicaments .

Mécanisme d'action

This compound exerce ses effets en inhibant de manière compétitive l'activité méthyltransférase d'EZH2. Cette inhibition empêche la triméthylation de l'histone H3 à la lysine 27 (H3K27me3), une marque épigénétique clé associée à la répression des gènes. En bloquant cette modification, this compound réactive l'expression des gènes suppresseurs de tumeurs, ce qui conduit à l'inhibition de la prolifération des cellules cancéreuses et de la croissance tumorale .

Mécanisme D'action

Target of Action

The primary target of PF-06726304 is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation by catalyzing the methylation of histone H3 at lysine 27 (H3K27Me3), leading to transcriptional repression .

Mode of Action

This compound inhibits both wild-type and Y641N mutant EZH2, with Ki values of 0.7 nM and 3.0 nM respectively . By inhibiting EZH2, this compound prevents the methylation of H3K27Me3, thereby disrupting the transcriptional repression of target genes .

Biochemical Pathways

EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which plays a key role in maintaining gene silencing. By inhibiting EZH2, this compound affects the function of PRC2 and alters the transcriptional landscape of the cell . This can lead to the upregulation of genes that were previously repressed, including tumor suppressor genes .

Result of Action

The inhibition of EZH2 by this compound leads to changes in gene expression that can have various downstream effects. For instance, in a study using zebrafish embryos, exposure to this compound led to increased lipid accumulation . In a subcutaneous Karpas-422 xenograft model, this compound significantly inhibited tumor growth .

Action Environment

Environmental factors can influence the action of this compound. For example, in zebrafish embryos, the effects of this compound on lipid accumulation were observed when the embryos were exposed to non-toxic concentrations of the compound . This suggests that the efficacy and stability of this compound can be influenced by the concentration of the compound in the environment.

Analyse Biochimique

Biochemical Properties

PF-06726304 interacts with both wild-type and Y641N mutant EZH2 proteins . It inhibits the methyltransferase activity of EZH2, leading to changes in chromatin status and gene expression . The nature of these interactions involves binding to the EZH2 enzyme and inhibiting its function .

Cellular Effects

This compound has been shown to influence cell function by altering lipid metabolism and chromatin status . It affects cell signaling pathways and gene expression, leading to enhanced lipid accumulation in zebrafish embryos .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the EZH2 enzyme and inhibiting its methyltransferase activity . This leads to changes in the methylation status of histone H3 at lysine 27 (H3K27), which in turn affects gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to cause changes over time. For example, zebrafish embryos exposed to this compound exhibited increased lipid accumulation over a period of 7 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism . It interacts with enzymes involved in these pathways, leading to changes in metabolic flux and metabolite levels .

Méthodes De Préparation

La synthèse de PF-06726304 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions de réaction sont exclusives et non divulguées publiquement. On sait que le composé est synthétisé par une série de réactions organiques impliquant la chloration, la méthylation et la cyclisation .

Analyse Des Réactions Chimiques

PF-06726304 subit principalement des réactions typiques des composés organiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule, modifiant potentiellement son activité biologique.

Substitution : Des réactions de substitution, en particulier des substitutions nucléophiles, peuvent se produire à des sites spécifiques sur la molécule, conduisant à la formation de différents analogues. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines

Comparaison Avec Des Composés Similaires

PF-06726304 est unique par sa forte sélectivité et sa puissance en tant qu'inhibiteur d'EZH2. Des composés similaires comprennent :

GSK126 : Un autre inhibiteur sélectif d'EZH2 avec des mécanismes d'action similaires mais une structure chimique différente.

Tazemetostat (EPZ-6438) : Un inhibiteur d'EZH2 approuvé par la FDA utilisé dans le traitement de certains cancers.

DZNeP (3-déazanéplaplacin A) : Un inhibiteur d'EZH2 moins sélectif qui cible également d'autres méthyltransférases .

Ces composés partagent l'objectif commun d'inhiber l'activité d'EZH2, mais diffèrent par leurs propriétés chimiques, leur sélectivité et leurs applications cliniques.

Activité Biologique

PF-06726304, also known as this compound acetate, is a potent inhibitor of the enhancer of zeste homolog 2 (EZH2) enzyme, which plays a critical role in histone methylation and gene regulation. This compound has garnered significant interest in cancer research due to its ability to modulate epigenetic processes that are often dysregulated in malignancies.

Chemical Profile

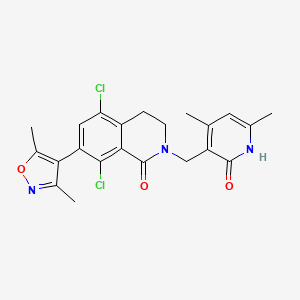

- Chemical Name : 5,8-Dichloro-2-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-7-(3,5-dimethyl-4-isoxazolyl)-3,4-dihydro-1(2H)-isoquinolinone acetate

- CAS Number : 2080306-28-9

- Purity : ≥97%

- IC50 : 0.7 nM against EZH2 .

This compound functions as a SAM-competitive inhibitor , targeting the methyltransferase activity of EZH2. By inhibiting EZH2, this compound reduces the trimethylation of histone H3 at lysine 27 (H3K27Me3), a modification associated with transcriptional repression. This alteration can lead to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways.

In Vitro Studies

- Cell Proliferation : this compound has been shown to inhibit the proliferation of various cancer cell lines, including Karpas-422 cells (a model for non-Hodgkin's lymphoma). The compound effectively reduces cell viability and induces apoptosis in these cells .

- Gene Expression Modulation : Treatment with this compound results in significant changes in gene expression profiles related to cell cycle regulation, apoptosis, and metabolic pathways. For instance, exposure to this compound has been linked to altered expression levels of genes involved in lipid metabolism and adipogenesis in zebrafish models .

In Vivo Studies

In animal models, this compound demonstrates promising antitumor activity:

- Tumor Growth Inhibition : In murine xenograft models, this compound treatment significantly halts tumor growth and decreases intratumoral levels of H3K27Me3 .

- Epigenetic Changes : The compound leads to changes in chromatin accessibility and gene expression related to metabolic pathways, indicating its potential role in reversing epigenetic silencing associated with cancer progression .

Case Study 1: Zebrafish Model

A study utilized zebrafish embryos to investigate the effects of this compound on lipid metabolism. The embryos exposed to non-toxic concentrations exhibited increased lipid accumulation and altered chromatin states linked to metabolic pathways. Specifically, genes associated with lipid homeostasis showed differential expression post-exposure .

| Parameter | Control (No Treatment) | This compound Treatment |

|---|---|---|

| Lipid Accumulation | Baseline | Increased |

| Differential Gene Expression | Normal | Altered |

| Chromatin Accessibility Changes | None | Significant Changes |

Case Study 2: Cancer Cell Lines

In vitro studies on Karpas-422 cells revealed that this compound effectively inhibits cell proliferation with an IC50 value of 0.7 nM. The compound induced apoptosis and altered cell cycle progression, further supporting its potential as a therapeutic agent in EZH2-driven malignancies .

Propriétés

IUPAC Name |

5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O3/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4/h7-8H,5-6,9H2,1-4H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKDOPJQPKXNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one interact with its target, and what are the downstream effects?

A: While the provided abstracts lack details on the specific binding interactions, the research indicates that 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one targets the methyltransferase activity of EZH2 []. EZH2 is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3) []. Inhibiting EZH2's methyltransferase activity can disrupt this silencing process, potentially leading to changes in gene expression and downstream cellular processes.

Q2: What is the impact of inhibiting EZH2 methyltransferase activity in zebrafish, as studied with 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one?

A: The research highlights that inhibiting EZH2's methyltransferase activity with 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one leads to enhanced lipid accumulation and alters chromatin status in zebrafish []. This suggests that EZH2 activity is involved in regulating lipid metabolism and chromatin structure in this model organism. Further investigation is needed to elucidate the precise mechanisms and potential implications for human health and disease.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.